1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane
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Overview
Description
1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[25]octane is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common approach includes the reaction of a suitable azaspiro compound with a fluorinating agent and a sulfonylating reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. Additionally, purification techniques like crystallization, distillation, or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as fluorinated polymers or surfactants.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms and sulfonyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-6-azaspiro[2.5]octane: Lacks the sulfonyl group, which affects its reactivity and applications.
6-((2-Fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane: Does not contain fluorine atoms, leading to different chemical properties.
1,1-Difluoro-6-azaspiro[2.5]octane-6-sulfone:
Uniqueness
1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane is unique due to the presence of both fluorine and sulfonyl functional groups in a spirocyclic structure. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
2,2-difluoro-6-(2-fluorophenyl)sulfonyl-6-azaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2S/c14-10-3-1-2-4-11(10)20(18,19)17-7-5-12(6-8-17)9-13(12,15)16/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKNUKHBTLTOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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